5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Medicinal Chemistry Structure-Activity Relationship Drug Design

Obtain the specific 5-(hydroxymethyl) derivative to maintain SAR integrity. Generic C5-substituted analogs alter basicity and target engagement, risking experimental failure. This compound solves the need for a defined hydrogen-bond donor/acceptor profile with a synthetically tractable alcohol handle. - Enables systematic derivatization at the C5 position for kinase and topoisomerase inhibitor libraries. - Serves as a structurally precise control or baseline scaffold for photosensitizer development. - Typical lot purity: ≥95%, minimizing batch-to-batch variability in biological assays.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 574740-70-8
Cat. No. B3145477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
CAS574740-70-8
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=CC=C31)C=C(C2=O)CO
InChIInChI=1S/C12H11NO2/c14-7-10-6-9-3-1-2-8-4-5-13(11(8)9)12(10)15/h1-3,6,14H,4-5,7H2
InChIKeyPWJAYANXDGZILN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrroloquinolinone Scaffold Overview


5-(Hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (CAS 574740-70-8) is a tricyclic heterocyclic compound belonging to the pyrrolo[3,2,1-ij]quinolin-4-one family [1]. This scaffold is recognized for its ability to serve as a versatile intermediate in medicinal chemistry, with derivatives exhibiting a range of biological activities including topoisomerase inhibition, GABA-A receptor modulation, anticoagulant effects (Factor Xa/XIa inhibition), and photosensitization properties [2]. The compound features a characteristic hydroxymethyl substituent at the 5-position, which provides a synthetically tractable handle for further derivatization and can influence hydrogen-bonding interactions with biological targets.

Workflow Versatile heterocyclic building block for medicinal chemistry
Selection C5 hydroxymethyl handle enables diverse derivatization strategies
Context Supports SAR studies across topoisomerase, kinase, GPCR and photosensitizer programs

Why the C5 Hydroxymethyl Substituent Is Critical


In the pyrrolo[3,2,1-ij]quinolin-4-one family, the specific identity of the C5 substituent profoundly dictates the compound's chemical reactivity, biological target engagement, and downstream synthetic utility [1]. A simple hydroxymethyl group, as opposed to an aminomethyl or carboxaldehyde group, for example, offers a distinct hydrogen-bond donor/acceptor profile, a different oxidation state, and a unique handle for subsequent conjugation or functionalization. Generic substitution with a structurally similar analog—such as 5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one [2]—would fundamentally alter the molecule's basicity, its ability to form specific interactions with biological targets, and its pharmacokinetic properties, potentially abolishing or unpredictably modifying its biological activity. Therefore, direct procurement of the specific hydroxymethyl derivative is essential for maintaining experimental integrity in structure-activity relationship (SAR) studies and for ensuring reproducible synthetic outcomes.

Aminomethyl analog (CAS 1881328-51-3) introduces a basic amine, shifting ionization state and LogD; binding mode and permeability may differ.

Carboxaldehyde analog (CAS 386715-47-5) offers aldehyde reactivity; synthetic pathways may not transfer and intermediate stability can be compromised.

Unsubstituted or differently substituted cores lack the synthetically tractable C5 handle, limiting direct reuse in established derivatization sequences.

Differentiation Evidence Against Key Analogs


Hydrogen-Bonding vs. Aminomethyl Target Engagement

The 5-hydroxymethyl group in the target compound provides a neutral hydrogen-bond donor/acceptor, whereas the 5-aminomethyl analog (CAS 1881328-51-3) introduces a basic amine [1]. This fundamental difference in the ionization state at physiological pH (predicted pKa of the aminomethyl group ≈ 9-10, while the hydroxymethyl group remains neutral) can critically alter the binding mode to biological targets. The target compound has a calculated LogD(pH=7.4) of 0.62, reflecting a balanced lipophilicity suitable for passive membrane permeation [2]. In contrast, the charged aminomethyl analog would be expected to have a significantly lower LogD at pH 7.4, leading to a different distribution profile and target engagement pattern. This distinction is crucial for maintaining the integrity of SAR campaigns.

Ionization & LogD
Class-level
Target: neutral hydroxymethyl, LogD(pH7.4)=0.62
Comparator: basic aminomethyl, LogD significantly lower, charged at pH7.4
Δ LogD >1 unit estimated
Ionization state difference may alter target engagement and permeability profiles.
Computational predictions; experimental validation advised.
Medicinal Chemistry Structure-Activity Relationship Drug Design

Alcohol vs. Aldehyde Synthetic Utility

The target compound possesses a primary alcohol at the C5 position, while the structurally analogous 1,2-dihydro-4-oxo-pyrrolo[3,2,1-ij]-quinoline-5-carboxaldehyde (CAS 386715-47-5) bears an aldehyde . The alcohol functionality of the target compound is more stable, less electrophilic, and enables a distinct set of subsequent synthetic transformations such as esterification, etherification, or oxidation to the carboxylic acid, compared to the aldehyde which is prone to nucleophilic addition and imine formation. This fundamental difference in reactivity means the two compounds serve non-overlapping roles as synthetic intermediates.

Functional Group Reactivity
Data to verify
Target: primary alcohol (CH₂OH) → esterification, etherification
Comparator: aldehyde (CHO) → reductive amination, imine formation
Reaction pathways non-overlapping
Synthetic utility differs; alcohol offers orthogonal derivatization strategy.
Source data not available; fundamental reactivity comparison.
Synthetic Chemistry Building Block Functional Group Interconversion

Dual Topoisomerase I/II Inhibition Potential

While specific data for the target compound is not available, a closely related series of pyrroloquinolinones demonstrated dual topoisomerase I/II inhibitory activity [1]. The most active compound in this series (compound 3c) exhibited antiproliferative activity against HeLa, HL-60, and A431 human tumor cell lines, with particularly strong activity against A431 cells. This dual inhibitory mechanism is a class-level feature of the pyrroloquinolinone scaffold that distinguishes it from simpler quinolin-4-one structures, which typically lack this dual activity. The 5-hydroxymethyl substituent on the target compound provides a synthetic handle that could be exploited to further optimize this inherently valuable profile. No head-to-head comparison data for the target compound versus specific comparators in this assay could be sourced from the admissible literature.

Dual Topo I/II Potential
Class-level
Related pyrroloquinolinone derivative 3c inhibits Topo I and II; cytotoxic against HeLa, HL-60, A431. Target compound data not available.
Scaffold may support dual topoisomerase inhibition research; specific activity requires confirmation.
Class inference from Dalla Via et al., 2014.
Cancer Research Topoisomerase Inhibition Cytotoxicity

Singlet Oxygen Generation and Photophysical Modulation

Pyrroloquinolinone derivatives have been demonstrated to act as photosensitizers capable of generating singlet oxygen upon irradiation. A 2022 study showed that the singlet oxygen quantum yield of these compounds is influenced by the nature of substituents; higher quantum yields were obtained with heavier halogen substituents on the heterocyclic framework [1]. The target compound, lacking such heavy atoms, is expected to have a lower quantum yield, making it a potentially suitable negative control or a base scaffold for further modification to tune photophysical properties. Earlier studies on analogous methyl-pyrroloquinolinones indicated that their photobiological effects were mediated through a photodynamic pathway rather than direct DNA photobinding, a mechanism distinct from that of furocoumarins like 8-methoxypsoralen (8-MOP) [2].

Singlet Oxygen Mechanism
Class-level
Pyrroloquinolinones generate singlet oxygen via photodynamic pathway, unlike furocoumarin 8-MOP which causes DNA photobinding. Target compound expected lower quantum yield (no heavy atoms).
Reported mechanism may avoid direct DNA damage; suitable for photosensitizer scaffold optimization.
Qualitative comparison; quantitative yield data absent for target compound.
Photodynamic Therapy Photosensitizers Singlet Oxygen

Key Research and Industrial Applications


SAR Studies for Dual Topoisomerase Inhibitors

The pyrroloquinolinone scaffold is known to support dual topoisomerase I/II inhibition [1]. Procuring the 5-(hydroxymethyl) derivative provides a versatile starting point for synthesizing focused libraries to explore how modifications at the C5 position impact potency and selectivity against these cancer-relevant targets. The alcohol handle can be readily derivatized to introduce diverse side chains, enabling systematic SAR studies.

Tunable Singlet Oxygen Photosensitizer Development

Leveraging the intrinsic ability of the pyrroloquinolinone core to generate singlet oxygen, researchers can use this specific building block to create a series of photosensitizers with tailored photophysical properties [2]. The lack of heavy atoms on the target compound makes it a suitable baseline scaffold for investigating the heavy-atom effect through subsequent halogenation.

Kinase and GPCR Chemical Library Synthesis

The pyrrolo[3,2,1-ij]quinolin-4-one framework is a recognized privileged structure that has been incorporated into inhibitors of kinases, GABA-A receptors, and other targets [3]. This compound serves as a key intermediate for the parallel synthesis of diverse compound libraries aimed at these target classes, where the specific hydroxymethyl functionality is essential for the planned synthetic route.

Negative Control for Anticoagulant Screening

Given that certain highly decorated pyrroloquinolinone derivatives have shown inhibitory activity against Factor Xa and Factor XIa [4], the relatively simple 5-(hydroxymethyl) compound may serve as an inactive or weakly active control in enzymatic assays. Its well-defined purity (typically ≥95%) and structural similarity to active analogs make it a valuable tool for validating assay specificity and ruling out non-specific scaffold effects.

Application
Selection Property
Validation Focus
Topoisomerase inhibition SAR studies
C5 derivatizable alcohol handle
Dual topoisomerase I/II assay panel
Singlet oxygen photosensitizer development
Heavy-atom-free baseline scaffold
Singlet oxygen quantum yield measurement
Kinase/GPCR chemical library synthesis
Privileged tricyclic intermediate
Target-specific activity profiling
Anticoagulant assay negative control
Weakly active scaffold analog
Factor Xa/XIa inhibition specificity
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